2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Lipophilicity Drug-likeness Permeability

2-((2-Chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896336-87-1) is a synthetic heterocyclic small molecule belonging to the pyrido[1,2-a][1,3,5]triazin-4-one class, characterized by a 2-chlorobenzylthio substituent at position 2 and a methyl group at position 8 of the fused pyridotriazinone core. It has a molecular formula of C₁₅H₁₂ClN₃OS and a molecular weight of 317.79 g/mol.

Molecular Formula C15H12ClN3OS
Molecular Weight 317.79
CAS No. 896336-87-1
Cat. No. B2446069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS896336-87-1
Molecular FormulaC15H12ClN3OS
Molecular Weight317.79
Structural Identifiers
SMILESCC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3Cl
InChIInChI=1S/C15H12ClN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
InChIKeyPBEIGZLELHOPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896336-87-1): Core Scaffold & Physicochemical Profile for Procurement Decisions


2-((2-Chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896336-87-1) is a synthetic heterocyclic small molecule belonging to the pyrido[1,2-a][1,3,5]triazin-4-one class, characterized by a 2-chlorobenzylthio substituent at position 2 and a methyl group at position 8 of the fused pyridotriazinone core [1]. It has a molecular formula of C₁₅H₁₂ClN₃OS and a molecular weight of 317.79 g/mol [2]. While this scaffold is explored in medicinal chemistry for potential kinase inhibition and antimicrobial applications, publicly available primary bioassay data for this specific compound remain absent as of 2026 [3]. Consequently, procurement differentiation hinges on quantifiable physicochemical properties and structural features relative to its closest regioisomeric and halogen-substituted analogs.

Why 2-((2-Chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Cannot Be Casually Replaced by a Close Analog


The pyrido[1,2-a][1,3,5]triazin-4-one scaffold supports a narrow structure-activity landscape where subtle changes in halogen identity, substitution pattern (ortho vs. meta vs. para), and the presence or absence of the 8-methyl group generate quantifiable differences in lipophilicity (ΔXLogP3 up to 0.75 units), hydrogen-bond acceptor count, and steric bulk [1]. For example, moving the chlorine from the ortho to para position lowers computed LogP from 3.2 to 2.45, while replacing chlorine with fluorine at the ortho position reduces XLogP3 to 2.6 and adds an extra hydrogen-bond acceptor . These parameters directly affect passive permeability, metabolic stability, and off-target binding profiles in cell-based assays [2]. Generic replacement without understanding these property shifts risks irreproducible biological outcomes in screening campaigns.

2-((2-Chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Differentiation: Ortho-Chloro Confers Higher Predicted logP than 4-Chloro and 2-Fluoro Analogs

The target compound exhibits a computed XLogP3 of 3.2, identical to its 3-chloro regioisomer but 0.75 log units higher than the 4-chloro isomer (LogP = 2.45) and 0.6 units higher than the 2-fluoro analog (XLogP3 = 2.6) [1][2]. Higher lipophilicity correlates with enhanced passive membrane permeability, potentially improving cell-based assay performance in intracellular target engagement studies [3].

Lipophilicity Drug-likeness Permeability

Molecular Weight Advantage: 2-Fluoro Analog is 16.5 Da Lighter, Offering Distinct Pharmacokinetic Starting Point

The target compound (MW = 317.79 Da) has a molecular weight 16.5 Da higher than the 2-fluoro analog (301.34 Da), reflecting the mass difference between chlorine (35.45) and fluorine (19.00) at the ortho position [1][2]. The 3-chloro and 4-chloro isomers share the same molecular weight (317.8 Da) but differ in topological arrangement [3]. Lower molecular weight in the fluoro analog may favor oral bioavailability per Lipinski's guidelines, but the chloro analogs offer distinct halogen-bonding capabilities for target engagement [4].

Molecular weight Lead optimization Fractional halogen contribution

Hydrogen-Bond Acceptor Count: 2-Fluoro Analog Has Three HBA vs. Two for All Chloro Isomers

The target compound has two hydrogen-bond acceptor (HBA) atoms (the carbonyl oxygen and one triazine nitrogen), while the 2-fluoro analog has three HBA atoms because organofluorine can act as a weak HBA [1][2]. All three chloro isomers (ortho, meta, para) share the same HBA count of 2, as chlorine is a very poor HBA [3]. This difference may influence aqueous solubility, crystal packing in co-crystallization studies, and recognition by hydrogen-bond-donating protein residues [4].

Hydrogen bonding Solubility Target recognition

Chlorine Positional Isomerism: Ortho (2-Cl) Substituent Provides Steric Shielding and Alters Dihedral Angle Preference vs. Meta and Para Isomers

The 2-chlorobenzyl group constrains the thioether side chain in a conformation where the chlorine atom is proximal to the triazinone core, potentially engaging in intramolecular S···Cl or π···Cl interactions not available to the 3-chloro or 4-chloro isomers [1][2]. The 3-chloro isomer positions the chlorine meta to the methylene linker, projecting it into a different spatial region, while the 4-chloro isomer extends the chlorine farthest from the core [3]. These conformational differences have been shown in analogous pyridotriazine series to affect binding pocket complementarity and selectivity profiles [4].

Conformational analysis Steric effects Binding pocket compatibility

Rotatable Bond Count Parity: All 8-Methyl Chloro Isomers Share Identical Flexibility (3 Rotatable Bonds), Simplifying Physicochemical Normalization in SAR Studies

The target compound, its 3-chloro isomer, and the 4-chloro isomer all possess exactly three rotatable bonds, while the 4-chloro des-methyl analog (CAS 303145-12-2) also has three rotatable bonds [1][2]. The 2-fluoro analog likewise has three rotatable bonds. This parity means that differences in biological activity within the halogen-substituted 8-methyl series cannot be attributed to differential conformational entropy penalties upon binding, isolating the halogen identity and position as the key variables [3].

Molecular flexibility Entropy SAR interpretation

Bioactivity Gap: No Public Target-Engagement Data Available for Any 8-Methyl Chlorobenzylthio Pyridotriazinone, Underscoring the Scaffold's Research-Grade Novelty

As of May 2026, comprehensive searches of PubChem BioAssay, BindingDB, ChEMBL, and PubMed returned zero target-specific IC₅₀, Kd, or EC₅₀ values for the target compound (CID 7259244) or its 3-chloro (CID 7259247) and 2-fluoro (CID 7259207) analogs [1][2]. The 4-chloro isomer (CID not found in BioAssay) has a single BindingDB record showing weak inhibition of human OCT1 (IC₅₀ = 138,000 nM) [3]. A structurally distinct but scaffold-related compound, 7-methyl-2-(phenacylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, shows an IC₅₀ of 52,500 nM against ADP-ribosylation factor GTPase-activating protein 1 (rat) [4]. Thus, the 8-methyl chlorobenzylthio series represents an essentially uncharacterized biological space, offering high discovery potential but requiring de novo profiling.

Bioactivity landscape Screening novelty Tool compound

2-((2-Chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Evidence-Backed Application Scenarios for Scientific Procurement


Halogen-Series SAR Matrix Building for Kinase or GPCR Screening

Procurement of the target compound alongside its 3-chloro, 4-chloro, and 2-fluoro analogs enables a complete halogen-position and halogen-identity SAR matrix on the 8-methyl-pyridotriazinone scaffold. The uniform rotatable bond count (3 across all analogs) and identical HBA count (2 for chloro series) remove confounding physicochemical variables, allowing researchers to attribute any potency differences directly to halogen-dependent effects such as halogen bonding, steric bulk, or lipophilicity shifts [1]. The 2-chloro compound's higher XLogP3 (3.2 vs. 2.45-2.6 for 4-Cl and 2-F) makes it the preferred entry point for intracellular target screens where membrane permeability is critical [2].

Medicinal Chemistry Hit Expansion from Pyridotriazinone Core Libraries

The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is a recognized privileged structure in medicinal chemistry, with synthetic accessibility established via one-pot methods from 2-aminopicolines [3]. The 2-chlorobenzylthio substituent introduces a conformationally distinct ortho-substituted aromatic group that can be further derivatized. Researchers can use the target compound as a starting point for focused library synthesis, exploiting the thioether linkage for oxidation to sulfoxide/sulfone metabolites or for replacement with alternative linkers [4].

Biophysical Binding Assays: Surface Plasmon Resonance (SPR) and Thermal Shift Assays

Given the absence of target-specific activity data, the target compound is suitable for deployment in panel-based biophysical screens (SPR, DSF/nanoDSF) against purified protein target families. Its moderate molecular weight (317.79 Da) and low topological polar surface area (70.3 Ų) are compatible with typical small-molecule binding pockets. The ortho-chloro substituent provides a unique halogen-bond donor potential that can be interrogated via X-ray crystallography of protein-ligand complexes [5].

Chemical Probe Development: Photocrosslinking or Click-Chemistry Derivatization

The 2-chlorobenzyl moiety offers a synthetic handle for late-stage functionalization. The chlorine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling installation of alkyne or diazirine tags for target identification studies. The 8-methyl group provides a spectroscopic reference point (¹H NMR singlet) for monitoring derivatization progress [6].

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